molecular formula C9H13N3O4 B12924589 (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12924589
M. Wt: 227.22 g/mol
InChI Key: KEMGAOPOGGLPBQ-FSPLSTOPSA-N
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Description

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both amino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the reaction of trans-urocanic acid with 3-mercaptopyruvic acid. This reaction is carried out at 45°C for six days, resulting in the formation of the desired compound . The reaction mixture is then characterized using fast-atom-bombardment mass spectrometry and high-voltage paper electrophoresis to confirm the structure of the synthesized compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups and its unique synthetic pathway. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5-,7-/m0/s1

InChI Key

KEMGAOPOGGLPBQ-FSPLSTOPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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